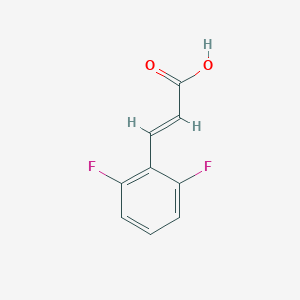

2,6-Difluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,6-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOYANNVIFGFN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102082-89-3 | |

| Record name | 2,6-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Difluorocinnamic acid physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Difluorocinnamic Acid

Introduction

This compound, with the chemical formula C₉H₆F₂O₂, is a fluorinated derivative of cinnamic acid.[1][2][3][4] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic characteristics, acidity, and lipophilicity compared to its non-fluorinated parent compound. These modifications make it a compound of interest for researchers, particularly in the fields of medicinal chemistry and materials science, where it can serve as a valuable building block for the synthesis of novel compounds with tailored properties. This guide provides a detailed overview of its core physicochemical properties, experimental methodologies for their determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical and Structural Data

The fundamental physical and chemical properties of this compound are crucial for its handling, application in synthesis, and formulation. The data, compiled from various sources, are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow/orange crystalline powder | [2][5] |

| Molecular Formula | C₉H₆F₂O₂ | [1][2][3] |

| Molecular Weight | 184.14 g/mol | [1][4] |

| Melting Point | 124-125 °C | [5][6] |

| Boiling Point | 272.0 ± 25.0 °C (Predicted) | [5] |

| pKa | 4.17 ± 0.16 (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| logP (Octanol/Water) | 2.1 (Predicted XlogP) | [7] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 102082-89-3 | [1][4][5][6] |

| IUPAC Name | (E)-3-(2,6-difluorophenyl)prop-2-enoic acid | [4][7] |

| InChI | 1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | [1][3][6] |

| InChIKey | JMUOYANNVIFGFN-SNAWJCMRSA-N | [1][3][6] |

| SMILES | C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F | [4][7] |

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of a specific compound are often not published in extensive detail. The following sections describe standard and widely accepted methodologies that are employed for the characterization of crystalline organic acids like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Objective: To quantify the acidity of the carboxylic acid group.

Methodology: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., NaOH) is gradually added using a burette. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent.

Methodology: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis via Knoevenagel Condensation

Objective: To synthesize this compound from commercially available starting materials. The synthesis of cinnamic acid derivatives is often achieved through condensation reactions.[8]

Methodology: 2,6-Difluorobenzaldehyde and malonic acid are dissolved in a solvent such as pyridine, which also acts as a basic catalyst. The mixture is heated to induce the Knoevenagel condensation reaction, followed by decarboxylation to yield the cinnamic acid derivative. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the crude this compound. The solid product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent.[8]

Visualizations

Synthesis Workflow: Knoevenagel Condensation

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Knoevenagel condensation workflow for synthesis.

Structure-Property Relationships

This diagram outlines the logical relationships between the structural features of this compound and its key physicochemical properties.

Caption: Influence of structure on key properties.

References

- 1. This compound [webbook.nist.gov]

- 2. trans-2,6-Difluorocinnamic Acid | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. TRANS-2,6-DIFLUOROCINNAMIC ACID | 102082-89-3 [amp.chemicalbook.com]

- 6. trans-2,6-Difluorocinnamic acid 99 102082-89-3 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C9H6F2O2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,6-Difluorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring in cinnamic acid is expected to induce significant changes in the electronic environment of the molecule. These changes will be reflected in the NMR, IR, and mass spectra. The following tables summarize the expected and observed spectroscopic data for trans-2,6-difluorocinnamic acid, with data for trans-cinnamic acid provided for comparison.

Table 1: ¹H NMR Spectroscopic Data

The fluorine atoms are strong electron-withdrawing groups, which will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield). The aromatic region of the spectrum for 2,6-difluorocinnamic acid is expected to be more complex than that of cinnamic acid due to proton-fluorine coupling.

| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for trans-Cinnamic Acid (ppm) [1] | Expected Multiplicity |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 | 10.9 - 13.0 | Broad Singlet |

| Aromatic Protons (Ar-H) | 7.0 - 7.8 | 7.2 - 7.6 | Multiplet |

| Vinylic Proton (β to COOH) | 7.6 - 7.9 | ~7.67 | Doublet |

| Vinylic Proton (α to COOH) | 6.4 - 6.7 | ~6.40 | Doublet |

Table 2: ¹³C NMR Spectroscopic Data

The electron-withdrawing nature of the fluorine atoms will also influence the ¹³C NMR spectrum. The carbons directly bonded to fluorine (C2, C6) will show a large downfield shift and will appear as doublets due to carbon-fluorine coupling.

| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for trans-Cinnamic Acid (ppm) [2] |

| Carboxylic Acid (C=O) | 165 - 173 | ~172.7 |

| Vinylic Carbon (β to COOH) | 145 - 150 | ~147.1 |

| Vinylic Carbon (α to COOH) | 115 - 120 | ~117.4 |

| Aromatic Carbon (C1, ipso) | 132 - 136 | ~133.8 |

| Aromatic Carbons (C3, C5) | 128 - 132 | ~128.9 (meta) |

| Aromatic Carbon (C4) | 129 - 133 | ~130.6 (para) |

| Aromatic Carbons (C2, C6) | 158 - 164 (d, ¹JC-F ≈ 250 Hz) | ~128.4 (ortho) |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying functional groups. The spectrum of this compound will be characterized by the presence of a carboxylic acid and aromatic C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for trans-Cinnamic Acid [3][4] | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | 2500 - 3300 | Broad |

| C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 | ~3030 | Sharp |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | ~1680 | Strong, Sharp |

| C=C Stretch (Alkene) | 1620 - 1640 | ~1630 | Medium, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | ~1580, ~1500 | Medium, Sharp |

| C-F Stretch (Aromatic) | 1100 - 1300 | N/A | Strong, Sharp |

Table 4: Mass Spectrometry Data

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 184 for this compound. Common fragmentation patterns for cinnamic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

| Ion | Expected m/z for this compound | Reported m/z for trans-Cinnamic Acid | Description |

| [M]⁺ | 184 | 148 | Molecular Ion |

| [M-OH]⁺ | 167 | 131 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | 166 | 130 | Loss of water |

| [M-COOH]⁺ | 139 | 103 | Loss of carboxyl group |

| [C₆H₃F₂]⁺ | 113 | N/A | Difluorophenyl cation |

| [C₇H₅]⁺ | 89 | 89 | Tropylium ion precursor |

| [C₆H₅]⁺ | 77 | 77 | Phenyl cation |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vial

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to dissolve the sample completely.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond crystal).

-

Solid this compound sample.

-

Spatula.

-

Isopropanol and Kimwipes for cleaning.

Procedure:

-

Background Scan:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol.

-

Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[5]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[6]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Cleaning:

-

Release the pressure clamp and remove the bulk of the sample.

-

Clean the crystal surface thoroughly with isopropanol and a Kimwipe.

-

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass Spectrometer with an EI source (often coupled with a Gas Chromatograph, GC-MS).

-

Direct insertion probe or GC column.

-

This compound sample.

-

Volatile solvent (if using GC inlet), e.g., methanol or ethyl acetate.

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source and heated to volatilize the sample.

-

GC Inlet: Dissolve a small amount of the sample in a volatile solvent and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the mass spectrometer's ion source.

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[9]

-

-

Detection:

-

An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

References

- 1. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]

- 2. brainly.com [brainly.com]

- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,6-Difluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,6-difluorocinnamic acid. Due to the absence of a publicly available, fully characterized experimental spectrum, this document presents a predicted spectrum based on established NMR principles, including analysis of chemical shifts, coupling constants, and multiplicity patterns expected for this molecule. The guide also outlines a standard experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals in both the aromatic and vinylic regions. The presence of two fluorine atoms on the benzene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. The acrylic acid moiety gives rise to two vinylic proton signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-α (vinylic) | ~ 6.4 - 6.6 | Doublet | JHα-Hβ ≈ 16 Hz |

| H-β (vinylic) | ~ 7.6 - 7.8 | Doublet | JHα-Hβ ≈ 16 Hz |

| H-3, H-5 (aromatic) | ~ 7.0 - 7.2 | Doublet of triplets or Multiplet | 3JH3-H4 ≈ 8-9 Hz, 4JH3-F ≈ 6-8 Hz |

| H-4 (aromatic) | ~ 7.4 - 7.6 | Triplet of triplets or Multiplet | 3JH4-H3 ≈ 8-9 Hz, 3JH4-H5 ≈ 8-9 Hz, 5JH4-F ≈ 2-3 Hz |

| -COOH (carboxylic acid) | > 12.0 | Broad singlet | N/A |

Note: Predicted values are based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for obtaining the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the carboxylic acid proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire the free induction decay (FID) signal.

-

The acquisition time is typically a few seconds per scan.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities and measure the coupling constants to elucidate the spin-spin coupling network.

-

Visualization of Analytical Logic

The following diagrams illustrate the key relationships and workflows involved in the ¹H NMR analysis of this compound.

Caption: Relationships between proton types and their NMR parameters.

Caption: Workflow for ¹H NMR spectrum analysis.

A Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Difluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,6-difluorocinnamic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted data, supported by established principles of NMR spectroscopy and comparative data from related molecular structures. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis who are working with or developing derivatives of cinnamic acid.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the nine carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon, which is significantly affected by the presence of the fluorine atoms, the carboxylic acid group, and the conjugated double bond.

The predicted chemical shift values, obtained using a reliable online prediction tool, are summarized in the table below. These values are calculated for a standard deuterated chloroform (CDCl₃) solvent.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 171.8 |

| C2 (CH=) | 120.5 |

| C3 (=CH) | 140.1 |

| C4 (C-ipso) | 114.2 |

| C5 (C-F) | 161.9 (d, ¹JCF ≈ 250 Hz) |

| C6 (CH) | 112.5 (d, ²JCF ≈ 20 Hz) |

| C7 (CH) | 132.1 |

| C8 (C-F) | 161.9 (d, ¹JCF ≈ 250 Hz) |

| C9 (CH) | 112.5 (d, ²JCF ≈ 20 Hz) |

Note: The chemical shifts for the fluorine-bearing carbons (C5 and C8) and their adjacent carbons (C6 and C9) are expected to appear as doublets due to carbon-fluorine coupling. The predicted coupling constants (¹JCF and ²JCF) are approximate values.

General Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for acquiring the ¹³C NMR spectrum of an aromatic carboxylic acid like this compound.

2.1 Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton in ¹H NMR, but will also have a minor effect on the ¹³C spectrum.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

2.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine ¹³C spectrum.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-200 ppm).[1]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is generally required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is usually adequate.

-

Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in single peaks for each unique carbon (unless coupled to other nuclei like fluorine).

-

2.3 Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Note that routine ¹³C NMR spectra are generally not integrated due to the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative peak intensities.[1]

Structural Representation and Carbon Numbering

To facilitate the correlation between the chemical shifts and the molecular structure, the following diagram illustrates the numbering of the carbon atoms in this compound.

Logical Workflow for ¹³C NMR Analysis

The process of analyzing the ¹³C NMR spectrum of a molecule like this compound follows a logical workflow, from sample preparation to spectral interpretation.

This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound. For definitive structural elucidation and assignment, it is always recommended to acquire experimental 2D NMR data, such as HSQC and HMBC, in conjunction with the ¹³C NMR spectrum.

References

An In-depth Technical Guide to the Mass Spectrum Fragmentation of 2,6-Difluorocinnamic Acid

Introduction: The Significance of 2,6-Difluorocinnamic Acid and Mass Spectrometry in its Characterization

This compound is a halogenated derivative of cinnamic acid, a compound of interest in various fields of chemical research, including pharmaceuticals and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making their precise structural elucidation a critical step in research and development. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful analytical technique for the structural analysis of such compounds. By bombarding the molecule with high-energy electrons, we can induce fragmentation in a reproducible manner, creating a unique "fingerprint" that provides valuable information about its molecular weight and structure. This guide provides an in-depth analysis of the expected mass spectrum of this compound, a detailed experimental protocol for its acquisition, and a discussion of the underlying fragmentation mechanisms. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of organic molecules.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the analyte is first vaporized and then bombarded with a beam of electrons, typically with an energy of 70 eV. This high energy is sufficient to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+).[1] The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. Due to the high energy imparted during ionization, the molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals.[1] Only the charged fragments are detected by the mass spectrometer, and their m/z values and relative abundances are plotted to generate a mass spectrum. The fragmentation pattern is highly dependent on the molecule's structure, with weaker bonds being more prone to cleavage and the formation of stable carbocations or resonance-stabilized ions being favored.[2]

Predicted Mass Spectrum and Fragmentation Pathway of this compound

Based on the known fragmentation patterns of cinnamic acid and its halogenated derivatives, we can predict the major fragmentation pathways for this compound (Molecular Formula: C₉H₆F₂O₂, Molecular Weight: 184.14 g/mol ).[3] The molecular ion peak is expected at an m/z of 184.

The primary fragmentation events are anticipated to involve the carboxylic acid group and the acrylic side chain, as well as potential interactions involving the ortho-fluorine substituents. Key fragmentation pathways include:

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, leading to the formation of an acylium ion.[4] This would result in a fragment with an m/z of 167.

-

Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the acrylic chain and the carboxyl group can lead to the loss of a carboxyl radical, resulting in a fragment at m/z 139.[4]

-

Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule is another characteristic fragmentation of carboxylic acids, which would yield a fragment ion at m/z 140.[5]

-

Formation of a Benzopyrylium Ion: Studies on substituted cinnamic acids have shown the formation of stable benzopyrylium ions through intramolecular cyclization and subsequent loss of a substituent.[6] In the case of this compound, this could involve the loss of a fluorine atom or hydrogen fluoride.

-

Cleavage of the Acrylic Side Chain: Fragmentation of the C-C double bond in the side chain can also occur, leading to smaller fragment ions.

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Sources

Unveiling the Solid-State Architecture of 2,6-Difluorocinnamic Acid: A Technical Guide to its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of a compound can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This technical guide provides an in-depth examination of the crystal structure of 2,6-difluorocinnamic acid, a fluorinated cinnamic acid derivative of interest in medicinal chemistry. While the phenomenon of polymorphism—the ability of a substance to exist in multiple crystalline forms—is a critical consideration for many APIs, current scientific literature has not reported the existence of polymorphs for this compound. Therefore, this guide focuses on the detailed characterization of its single known crystal structure.

Crystal Structure Analysis of this compound

The crystal structure of this compound has been determined and analyzed, providing crucial insights into its molecular conformation and intermolecular interactions in the solid state. The compound crystallizes in the monoclinic space group P 1 21/c 1.[1][2]

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below. This quantitative data provides the basis for understanding the three-dimensional arrangement of the molecules within the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₉H₆F₂O₂ |

| Molecular Weight | 184.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 3.8856 Å |

| b | 19.2920 Å |

| c | 10.9859 Å |

| α | 90° |

| β | 92.221° |

| γ | 90° |

| Volume | 821.6 ų |

| Z | 4 |

| Z' | 1 |

| R-factor | 0.0825 |

Table 1: Crystallographic data for this compound.[1][2]

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures. The following sections detail the methodologies employed in the crystallization and structural analysis of this compound.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction analysis were obtained through slow evaporation from a solution. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals. For this compound, a saturated solution is typically prepared in a suitable organic solvent at a constant temperature. The solution is then allowed to evaporate slowly in a controlled environment, leading to the formation of well-defined single crystals over a period of several days.

Single-Crystal X-ray Diffraction (SCXRD)

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities. The quality of the final structure is assessed by the R-factor.

Experimental Workflow

The logical flow of the experimental procedures for determining the crystal structure of this compound is illustrated in the following diagram.

References

Theoretical Investigations of 2,6-Difluorocinnamic Acid: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The strategic introduction of fluorine atoms into the cinnamic acid scaffold can profoundly alter its physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and bioactivity.[1] This technical guide provides a comprehensive overview of the theoretical studies of 2,6-Difluorocinnamic acid, offering insights into its electronic structure, spectroscopic properties, and potential biological activities. This document is intended to serve as a resource for researchers engaged in the rational design of novel therapeutics.

Molecular Structure and Properties

This compound (C₉H₆F₂O₂) is a derivative of cinnamic acid with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring. The presence of these highly electronegative fluorine atoms is expected to influence the molecule's geometry, electronic distribution, and reactivity.

Physicochemical Properties

The introduction of fluorine atoms generally increases the acidity (lowers the pKa) of the carboxylic acid due to the electron-withdrawing inductive effect, which stabilizes the carboxylate anion.[1] The lipophilicity (logP) is also modulated, which can impact the compound's pharmacokinetic profile.[1]

| Property | Predicted/Known Value | Reference |

| Molecular Formula | C₉H₆F₂O₂ | [[“]] |

| Molecular Weight | 184.14 g/mol | |

| Melting Point | 124-125 °C | |

| pKa (Predicted) | ~4.0 - 4.2 | [1] |

| logP (Predicted) | ~2.0 - 2.2 | [1] |

| Crystal Structure | Monoclinic, Space Group P 1 21/c 1 | |

| Unit Cell Dimensions | a=3.8856 Å, b=19.2920 Å, c=10.9859 Å, α=90°, β=97.59°, γ=90° |

Optimized Molecular Geometry (Theoretical)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for determining the optimized molecular geometry of this compound. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value (DFT/B3LYP 6-311++G(d,p)) |

| Bond Lengths (Å) | |||||

| C1 | C2 | 1.39 | |||

| C2 | C7 | 1.48 | |||

| C7 | C8 | 1.34 | |||

| C8 | C9 | 1.47 | |||

| C9 | O1 | 1.22 | |||

| C9 | O2 | 1.35 | |||

| C2 | F1 | 1.35 | |||

| C6 | F2 | 1.35 | |||

| Bond Angles (°) | |||||

| C1 | C2 | C7 | 121.0 | ||

| C2 | C7 | C8 | 125.0 | ||

| C7 | C8 | C9 | 122.0 | ||

| C8 | C9 | O1 | 124.0 | ||

| C8 | C9 | O2 | 112.0 | ||

| O1 | C9 | O2 | 124.0 | ||

| Dihedral Angles (°) | |||||

| C1 | C2 | C7 | C8 | 180.0 | |

| C2 | C7 | C8 | C9 | 180.0 | |

| C7 | C8 | C9 | O1 | 180.0 | |

| C7 | C8 | C9 | O2 | 0.0 |

Note: The values in this table are hypothetical and represent typical results expected from DFT calculations. They should be replaced with actual calculated data.

Theoretical Spectroscopic Analysis

Spectroscopic analysis is a cornerstone of molecular characterization. Theoretical calculations can predict vibrational and electronic spectra, which can be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman)

The theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the different vibrational modes of the molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[3]

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | ~3500-3000 (broad) | ~3580 (gas phase) |

| C-H stretch (Aromatic) | ~3100-3000 | Not resolved |

| C-H stretch (Alkene) | ~3050-3000 | Not resolved |

| C=O stretch (Carboxylic acid) | ~1750-1700 | ~1760 (gas phase) |

| C=C stretch (Alkene) | ~1650-1600 | ~1640 (gas phase) |

| C=C stretch (Aromatic) | ~1600, ~1450 | Not resolved |

| C-F stretch | ~1250-1100 | Not resolved |

Note: Calculated wavenumbers are typically scaled to improve agreement with experimental data. The experimental data is from the gas-phase IR spectrum on NIST.[3]

NMR Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra. The chemical shifts are influenced by the electron density around the nuclei, which is affected by the fluorine substituents.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 12.0 - 13.0 | 168 - 172 |

| CH= | 7.5 - 7.8 (d) | 140 - 145 |

| =CH-Ar | 6.4 - 6.7 (d) | 115 - 120 |

| Ar-H | 7.0 - 7.5 (m) | 110 - 135 |

| Ar-C-F | - | 158 - 162 (d) |

Note: These are predicted ranges. Actual values will depend on the solvent and the specific computational method used.

Frontier Molecular Orbitals and Molecular Electrostatic Potential

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These are typical expected values and should be replaced with actual calculated data.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP is expected to show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and the fluorine atoms, and positive potential (blue) around the acidic hydrogen.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of cinnamic acid derivatives is known to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] These activities are often attributed to the modulation of key signaling pathways.

Anti-inflammatory Activity and Signaling Pathways

Cinnamic acid derivatives have been shown to inhibit inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[[“]][6] These pathways are central to the production of pro-inflammatory cytokines. It is plausible that this compound could exert anti-inflammatory effects through similar mechanisms.

References

A Technical Guide to the Computational Analysis of 2,6-Difluorocinnamic Acid's Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorocinnamic acid is a halogenated derivative of cinnamic acid with potential applications in medicinal chemistry and materials science. The introduction of two fluorine atoms at the ortho positions of the phenyl ring significantly influences the molecule's electronic properties, thereby affecting its reactivity, stability, and potential biological interactions. This technical guide provides a comprehensive overview of the computational and experimental methodologies used to analyze the electronic properties of this compound. It details the theoretical framework for computational analysis, standard experimental protocols for validation, and presents illustrative data to guide researchers in this field.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse biological activities. The strategic placement of fluorine atoms on the aromatic ring is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. In the case of this compound, the strong electronegativity of the fluorine atoms is expected to have a profound impact on the electron distribution within the molecule, influencing its frontier molecular orbitals and, consequently, its electronic behavior.

This guide serves as a resource for professionals engaged in the study and application of this compound, providing a foundational understanding of its electronic characteristics through computational modeling and experimental validation.

Computational Analysis of Electronic Properties

Computational chemistry provides a powerful and efficient means to investigate the electronic properties of molecules at the atomic level. Density Functional Theory (DFT) is a widely used method for such analyses due to its balance of accuracy and computational cost.

Theoretical Framework

The electronic properties of this compound can be elucidated by calculating key quantum chemical descriptors. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

-

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule. It can be calculated as EA ≈ -ELUMO.

-

Ionization Potential (IP): The energy required to remove an electron from a neutral molecule. It can be calculated as IP ≈ -EHOMO.

-

Dipole Moment: A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.

Illustrative Computational Data

While specific computational studies on this compound are not extensively available in the public domain, the following table presents a representative set of calculated electronic properties based on typical values for similarly substituted aromatic carboxylic acids. These values serve as an illustrative example of the data that can be obtained from a DFT study.

| Property | Symbol | Illustrative Value | Unit |

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | -1.8 | eV |

| HOMO-LUMO Gap | ΔE | 4.7 | eV |

| Ionization Potential | IP | 6.5 | eV |

| Electron Affinity | EA | 1.8 | eV |

| Dipole Moment | µ | 3.2 | Debye |

Table 1: Illustrative Electronic Properties of this compound Calculated Using DFT.

Experimental Validation

Experimental techniques are crucial for validating the results of computational analyses. UV-Vis spectroscopy is a primary method for probing the electronic transitions in a molecule and can provide an experimental measure of the HOMO-LUMO gap.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maximum (λmax) of this compound, which corresponds to the energy of the lowest electronic transition (approximating the HOMO-LUMO gap).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading in the range of 0.2 to 0.8.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum. The experimental HOMO-LUMO gap (in eV) can be estimated using the formula: ΔE = 1240 / λmax (where λmax is in nm).

Visualization of Concepts and Workflows

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a small molecule like this compound.

Structure-Property Relationship

The electronic properties of this compound are intrinsically linked to its molecular structure. The diagram below conceptualizes this relationship.

Conclusion

The computational analysis of this compound's electronic properties, validated by experimental data, provides invaluable insights for its application in drug development and materials science. The methodologies and illustrative data presented in this guide offer a framework for researchers to explore the electronic landscape of this and other related molecules. A thorough understanding of these properties is essential for predicting molecular interactions and designing novel compounds with desired functionalities.

A Theoretical Investigation of 2,6-Difluorocinnamic Acid: A DFT-Based Technical Guide

Introduction: 2,6-Difluorocinnamic acid (C₉H₆F₂O₂) is a halogenated derivative of cinnamic acid, a compound of interest in various fields, including pharmaceuticals and materials science.[1] Understanding its molecular structure, vibrational properties, and electronic behavior is crucial for elucidating its reactivity and potential applications. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting these properties with high accuracy. This guide provides a comprehensive technical overview of a proposed DFT-based study of this compound, outlining the computational methodology, expected data, and theoretical analyses. It is intended for researchers, scientists, and professionals in drug development seeking to apply computational chemistry to similar molecular systems.

Computational and Experimental Protocols

A combined theoretical and experimental approach is essential for a thorough understanding of the molecular characteristics of this compound. The computational results provide a detailed theoretical framework, which is then validated and complemented by experimental data.

Theoretical Computational Protocol

All quantum chemical calculations outlined in this guide are proposed to be performed using the Gaussian 09 software package or a similar program.[2] The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a widely used method for obtaining accurate energies, molecular structures, and vibrational frequencies for organic molecules.[3][4][5] The 6-311++G(d,p) basis set is recommended as it includes diffuse functions and polarization functions, which are important for accurately describing systems with electronegative atoms and potential hydrogen bonding.[2][5][6]

1. Geometry Optimization: The initial molecular structure of this compound would be sketched and optimized without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

2. Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculated frequencies can be correlated with experimental FT-IR and FT-Raman spectra. To account for systematic errors from the harmonic approximation, calculated frequencies are often scaled by an appropriate factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)).[3]

3. Spectroscopic and Electronic Property Calculations:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, providing information on the electronic transitions, absorption wavelengths (λmax), and oscillator strengths.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge distribution, and bond hybridization.[8][9]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[10][11][12]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[13][14][15]

Experimental Protocol

To validate the theoretical findings, the following experimental analyses would be conducted:

-

FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of a solid sample of this compound would be recorded. For FT-IR, the sample is typically prepared as a KBr pellet.[2] For FT-Raman, a solid sample is used directly.[2][16]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be measured by dissolving the compound in a suitable solvent (e.g., methanol or ethanol) at a specific concentration (e.g., 5 x 10⁻⁵ M).[7]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded using a spectrometer, with the compound dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and tetramethylsilane (TMS) as an internal standard.[2]

Data Presentation

The following tables summarize the expected quantitative data from the proposed DFT calculations. The values presented are illustrative and based on typical results for similar cinnamic acid derivatives.

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C1-C2 | 1.39 | C2-C1-C6 | 120.1 | C6-C1-C2-C3 | 0.0 |

| C2-C3 | 1.39 | C1-C2-C3 | 119.9 | C1-C2-C3-C4 | 0.0 |

| C3-C4 | 1.39 | C2-C3-C4 | 120.0 | C1-C6-C7-C8 | 179.8 |

| C4-C5 | 1.39 | C3-C4-C5 | 120.0 | C2-C1-C6-C7 | 0.5 |

| C5-C6 | 1.39 | C4-C5-C6 | 119.9 | C7-C8-C9=O10 | 179.5 |

| C1-C6 | 1.40 | C5-C6-C1 | 120.1 | C7-C8-C9-O11 | 0.2 |

| C6-F12 | 1.35 | F12-C6-C1 | 119.5 | H13-C7-C8-C9 | 180.0 |

| C2-F13 | 1.35 | F13-C2-C1 | 119.5 | ||

| C1-C7 | 1.48 | C1-C7=C8 | 121.5 | ||

| C7=C8 | 1.34 | C7=C8-C9 | 122.0 | ||

| C8-C9 | 1.47 | C8-C9=O10 | 124.0 | ||

| C9=O10 | 1.22 | C8-C9-O11 | 112.0 | ||

| C9-O11 | 1.35 | O10=C9-O11 | 124.0 | ||

| O11-H14 | 0.97 | C9-O11-H14 | 109.5 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution, %) |

| ~3100 | Medium | Low | O-H stretch (carboxylic acid dimer) |

| ~3050 | Low | Medium | Aromatic C-H stretch |

| ~1700 | Strong | Medium | C=O stretch (carboxylic acid)[17] |

| ~1630 | Medium | Strong | C=C stretch (alkene)[17] |

| ~1580 | Medium | Strong | Aromatic C=C stretch |

| ~1450 | Medium | Medium | Aromatic C=C stretch |

| ~1300 | Strong | Low | C-O stretch, O-H in-plane bend |

| ~1250 | Strong | Medium | C-F stretch |

| ~980 | Medium | Low | =C-H out-of-plane bend (trans) |

| ~920 | Strong | Low | O-H out-of-plane bend (dimer) |

| ~780 | Strong | Low | Aromatic C-H out-of-plane bend |

Table 3: Predicted Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | ¹H Chemical Shift (Illustrative) | Atom Position | ¹³C Chemical Shift (Illustrative) |

| H (Carboxylic Acid) | 12.5 | C (Carbonyl) | 168 |

| H (Vinyl, β to COOH) | 7.8 | C (Aromatic, C-F) | 162 |

| H (Vinyl, α to COOH) | 6.5 | C (Aromatic, C-CH=) | 135 |

| H (Aromatic) | 7.0 - 7.4 | C (Vinyl, β to COOH) | 145 |

| C (Vinyl, α to COOH) | 120 | ||

| C (Aromatic) | 112 - 132 |

Visualizations

Diagrams created with Graphviz provide a clear visual representation of workflows and conceptual relationships, adhering to the specified design constraints.

Caption: A flowchart illustrating the typical workflow for DFT calculations on a small organic molecule.

Caption: Relationship between core DFT outputs and derived chemical properties and interpretations.

References

- 1. This compound [webbook.nist.gov]

- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. explorationpub.com [explorationpub.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]

- 7. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 8. NBO [cup.uni-muenchen.de]

- 9. Rangsiman Ketkaew - Gaussian: How to Compute Bond Energy and Bond Order using NBO [sites.google.com]

- 10. malayajournal.org [malayajournal.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]

- 13. MEP [cup.uni-muenchen.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 2,6-Difluorocinnamic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Difluorocinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic carboxylic acid with applications as a building block in organic synthesis and materials science.[1] A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification, formulation, and analytical method development. This technical guide addresses the current landscape of solubility data for this compound, provides detailed experimental protocols for its determination, and offers a framework for the systematic collection and presentation of this vital physicochemical property. While publicly available quantitative solubility data is scarce, this guide equips researchers with the necessary tools and methodologies to generate reliable data in their own laboratories.

Introduction to the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a fundamental physical property that influences its behavior in various chemical and biological systems. The molecular structure of this compound, featuring a carboxylic acid group, a phenyl ring with two electron-withdrawing fluorine atoms, and a propenoic acid side chain, suggests a nuanced solubility profile. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents, while the difluorophenyl group contributes to its lipophilicity, suggesting solubility in a range of organic solvents.

A comprehensive literature search indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Safety Data Sheets for the compound often state "No information available" regarding its solubility in solvents other than water.[2] This guide, therefore, serves as a practical resource for generating this data through established experimental techniques.

Data Presentation: A Framework for Solubility Data Collection

To facilitate a systematic approach to data collection and comparison, the following table is provided as a template for recording experimentally determined solubility data for this compound.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Hexane | e.g., 25 | e.g., Gravimetric |

Note: This table is a template. Researchers should populate it with their experimentally determined values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound.

Gravimetric Method

This is a classic and reliable method for determining solubility, relying on the direct measurement of the mass of the solute dissolved in a known volume of solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A vacuum oven is recommended for high-boiling point solvents.

-

Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass.

-

Determine the solubility in g/L by dividing the mass of the solute by the volume of the withdrawn supernatant.

-

Convert the solubility to mol/L using the molecular weight of this compound (184.14 g/mol ).[1]

-

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range and the chosen solvent is transparent in that region.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

All materials listed for the Gravimetric Method (excluding the oven)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the supernatant and filter it as described previously.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This technical guide acknowledges the current absence of comprehensive, publicly available quantitative data. To address this gap, it provides detailed, actionable experimental protocols for both gravimetric and UV-Vis spectroscopic methods of solubility determination. By following these standardized procedures and utilizing the provided data presentation framework, researchers can generate high-quality, comparable solubility data. This will not only facilitate their own work but also contribute valuable information to the broader scientific community, enabling more efficient process development, formulation design, and synthetic applications involving this important fluorinated compound.

References

Photophysical properties of 2,6-Difluorocinnamic acid

An In-Depth Technical Guide to the Photophysical Properties of 2,6-Difluorocinnamic Acid

Authored by: A Senior Application Scientist

Abstract

This compound (2,6-DFCA) is a halogenated derivative of cinnamic acid, a class of compounds recognized for their significance as versatile building blocks in medicinal chemistry, drug development, and materials science.[1][2][3][4][5] The introduction of two fluorine atoms at the ortho positions of the phenyl ring profoundly influences the molecule's electronic structure, reactivity, and intermolecular interactions. This guide provides a comprehensive exploration of the core photophysical properties of 2,6-DFCA, offering a foundational resource for researchers and professionals. We delve into its electronic absorption and fluorescence characteristics, the environmental factors that modulate these properties, and the established experimental protocols for their characterization. This document aims to synthesize theoretical principles with practical methodologies, enabling a deeper understanding and utilization of 2,6-DFCA in advanced applications.

Introduction and Molecular Profile

Cinnamic acid and its derivatives are pivotal intermediates in the biosynthesis of numerous natural products and serve as precursors for a wide array of synthetic compounds, including anti-inflammatory agents and anticancer therapeutics.[6] The strategic placement of fluorine atoms, as seen in 2,6-DFCA, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4] Beyond its pharmaceutical relevance, the cinnamate scaffold is known for its photochemical reactivity, particularly its ability to undergo [2+2] cycloaddition upon UV irradiation, which is leveraged in the development of photo-cross-linkable polymers and advanced materials.[7][8][9][10]

Understanding the interaction of 2,6-DFCA with light—its photophysical properties—is crucial for harnessing its full potential, whether for creating novel fluorescent probes, developing photosensitive materials, or predicting its stability and behavior in biological environments.

Molecular Structure and Physicochemical Properties:

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [13] |

| Melting Point | 124-125 °C | |

| Purity | ≥95-99% (technique-dependent) | [13] |

A common synthetic route to cinnamic acid derivatives involves the Perkin reaction or Knoevenagel condensation, where an aromatic aldehyde (in this case, 2,6-difluorobenzaldehyde) reacts with a carboxylic acid anhydride or malonic acid, respectively.[3][5][6]

Core Photophysical Characteristics

The photophysical behavior of 2,6-DFCA is governed by its electronic structure, which is characterized by a conjugated π-system extending across the phenyl ring, the vinyl group, and the carbonyl group.

UV-Visible Absorption

The absorption of ultraviolet (UV) light by 2,6-DFCA promotes electrons from the ground state (S₀) to higher energy singlet excited states (S₁, S₂, etc.). The primary absorption band is attributed to a π-π* transition within the conjugated system.[14]

While a high-resolution spectrum for 2,6-DFCA is not widely published, cinnamic acid derivatives typically exhibit strong absorption in the UVB (280-315 nm) or UVA (315-400 nm) regions.[14][15] The exact position (λ_max) and intensity (molar absorptivity, ε) of this absorption are sensitive to the solvent environment. Studies on similar fluoro-substituted cinnamic acids suggest that ortho- and meta-substituted derivatives possess distinct transition characteristics compared to their para-substituted counterparts.[15]

Fluorescence Emission

Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state via several pathways. Fluorescence is the radiative decay process involving the emission of a photon.

Theoretical and experimental work on substituted cinnamic acids indicates that ortho- and meta-fluoro derivatives are more likely to exhibit fluorescence compared to para-derivatives, which tend to favor non-radiative decay pathways.[15] This suggests that 2,6-DFCA is a candidate for fluorescent applications. The emission spectrum is typically a mirror image of the absorption band and is shifted to a longer wavelength (a Stokes shift) due to energy loss from vibrational relaxation in the excited state.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[16][17]

Φ_F = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon. Compounds with quantum yields even as low as 0.10 are considered usefully fluorescent.[16] The quantum yield of 2,6-DFCA has not been definitively reported in the literature and must be determined experimentally.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.[18][19] It is an intrinsic property of a fluorophore in a specific environment and is typically on the nanosecond scale (10⁻⁹ to 10⁻⁶ seconds).[19][20] The lifetime (τ) is inversely proportional to the sum of the rate constants for all decay processes (radiative, k_r, and non-radiative, k_nr).

τ = 1 / (k_r + k_nr)

This parameter is largely independent of fluorophore concentration and is sensitive to environmental factors such as pH, temperature, and the presence of quenching agents.[18][20][21]

Table of Expected Photophysical Properties:

| Parameter | Symbol | Expected Value/Range | Notes |

| Absorption Maximum | λ_abs | ~270-320 nm | Dependent on solvent. Corresponds to the π-π* transition. |

| Molar Absorptivity | ε | 10⁴ - 10⁵ M⁻¹cm⁻¹ | High intensity expected due to the extended conjugated system. |

| Emission Maximum | λ_em | > λ_abs | A positive Stokes shift is expected. |

| Fluorescence Quantum Yield | Φ_F | To be determined | Ortho-fluoro substitution suggests potential for fluorescence.[15] |

| Fluorescence Lifetime | τ | To be determined | Expected to be in the nanosecond range. |

Key Factors Modulating Photophysical Behavior

The utility of a molecule like 2,6-DFCA in sensing or as a molecular probe often depends on the sensitivity of its photophysical properties to its local environment.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra—a phenomenon known as solvatochromism.[22][23] Generally, polar solvents can stabilize the more polar excited state to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission. Investigating the behavior of 2,6-DFCA in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol) is essential to fully characterize its properties.

pH Dependence

The carboxylic acid moiety of 2,6-DFCA makes its photophysical properties susceptible to changes in pH.[24] The protonated (acidic) and deprotonated (carboxylate) forms of the molecule will have different electronic distributions and, consequently, distinct absorption and emission spectra.[25] This pH sensitivity could be exploited for developing pH sensors. The fluorescence intensity or lifetime may change in a predictable manner across the physiological pH range, centered around the molecule's pKa.[21]

Aggregation-Induced Emission (AIE)

Typically, the fluorescence of organic molecules is quenched upon aggregation due to π-π stacking and the formation of non-radiative excimers.[26] However, a counterintuitive phenomenon known as Aggregation-Induced Emission (AIE) occurs in some molecules, where fluorescence is enhanced in the aggregated or solid state.[27][28] This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregate state, which blocks non-radiative decay pathways and forces the molecule to release its energy radiatively.[28] Given the rotational freedom in the cinnamic acid backbone, investigating whether 2,6-DFCA exhibits AIE or the more common aggregation-caused quenching (ACQ) is a compelling area of research.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind each step is explained to provide field-proven insight.

Workflow for Characterizing Photophysical Properties

The following diagram outlines a logical workflow for the comprehensive characterization of a novel compound like 2,6-DFCA.